2-(4-Methylcyclohexyl)acetaldehyde
Description
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10/h7-9H,2-6H2,1H3 |
InChI Key |
JJYINMRODRODBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC=O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Cinnamate Derivatives
One documented approach to synthesize cyclohexyl acetaldehyde derivatives involves hydrogenation of cinnamate esters. For example, methyl cinnamate can be hydrogenated in the presence of ruthenium and/or palladium catalysts under controlled temperature and hydrogen pressure to yield methyl cyclohexyl-propionate with high purity and yield. Although this process yields the propionate ester rather than the aldehyde directly, the aldehyde can be obtained by subsequent reduction or controlled partial hydrolysis of the ester.
- Reaction Conditions :
- Catalyst: Ruthenium and/or palladium
- Temperature: Variable (2 to 100 hours reaction time, preferably 5 to 40 hours)
- Hydrogen pressure: Controlled in a pressure vessel with stirring
- Purity: >99.5%
- Yield: ~99%
This method is industrially relevant for fragrance intermediates and can be adapted for aldehyde synthesis by modifying downstream steps.
Wittig Reaction Followed by Oxime Formation and Reduction
A more direct synthetic route involves the Wittig reaction of 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide to form ethyl 2-(4-carbonylcyclohexenyl)acetate, followed by conversion to oxime intermediates and subsequent reduction to the aldehyde or related amine derivatives.
-
- Wittig reaction between 1,4-cyclohexanedione and ethyl acetate triphenylphosphine ylide in solvents such as toluene, dioxane, or tetrahydrofuran at 60–120 °C.
- Formation of ethyl 2-(4-carbonylcyclohexenyl)acetate intermediate.
- Reaction with hydroxylamine hydrochloride and organic acids (maleic acid, oxalic acid dihydrate, or fumaric acid) under reflux to form hydroxyiminocyclohexenyl acetate derivatives (oximes).
- Reduction or further transformation to yield this compound or related compounds.
Yields : Oxime intermediates are obtained in 78.7–82.2% yields depending on acid and solvent conditions.
This method benefits from relatively mild reaction conditions and good control over stereochemistry and functional group placement.
General Notes on Aldehyde Preparation Techniques
- Selective oxidation of corresponding alcohols or controlled partial reduction of esters or acids are common routes to aldehydes.
- Protecting groups and mild reaction conditions are often required to prevent over-oxidation or polymerization of aldehydes.
- Catalytic hydrogenation and Wittig reaction strategies are preferred for industrial scalability and stereochemical control.
Comparative Data Table of Preparation Routes
Research Findings and Industrial Relevance
- The hydrogenation approach provides a robust and high-yielding route to cyclohexyl derivatives with high purity, suitable for fragrance and pharmaceutical intermediates.
- The Wittig reaction-based synthesis offers flexibility in functional group transformations and is amenable to scale-up with moderate to high yields.
- Protective group chemistry and condensation reactions with amino alcohols are valuable for analytical and synthetic manipulations of aldehyde functionalities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(4-Methylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 2-(4-Methylcyclohexyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.
Major Products
Oxidation: 2-(4-Methylcyclohexyl)acetic acid.
Reduction: 2-(4-Methylcyclohexyl)ethanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
2-(4-Methylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed oxidation or reduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include:
*Note: Molecular formula inferred from structural analogy to (ethyl derivative).
Key Comparative Analysis
A. Substituent Effects on Physicochemical Properties
- Cyclohexylidene vs. Cyclohexyl : The unsaturated cyclohexylidene ring in DMCHA introduces stereoisomerism (Z/E), critical for pheromone specificity. Saturation in this compound may reduce volatility compared to DMCHA .
- Hydroxyphenyl vs. Cyclohexyl : The aromatic hydroxyl group in 2-(4-Hydroxyphenyl)acetaldehyde increases polarity (boiling point 281°C vs. ~200°C estimated for methylcyclohexyl analogues) and acidity (pKa ~9.93), making it suitable for aqueous-phase reactions .
C. Analytical Differentiation
- Collision Cross-Section (CCS) : The ethyl derivative (2-(4-Ethylcyclohexyl)acetaldehyde) exhibits distinct CCS values (e.g., 136.0 Ų for [M+H]+), which could aid in mass spectrometric differentiation from methyl-substituted analogues .
- Fragmentation Patterns: DMCHA isomers show diagnostic fragments (e.g., m/z 152, 137) in EI-MS, whereas saturated cyclohexyl aldehydes may lack these unsaturated fragments .
Q & A
Q. Key Considerations :
- Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid over-oxidation or side reactions.
- Use inert atmospheres (N₂/Ar) to stabilize aldehyde groups against oxidation.
Basic: How is the purity and structural integrity of this compound validated?
Answer:
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the cyclohexyl group’s stereochemistry and aldehyde proton resonance (δ ~9.5–10 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities (e.g., residual solvents) .
- High-Performance Liquid Chromatography (HPLC) : For quantifying aldehyde content and separating isomers .
Q. SAR Table :
| Compound | Biological Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| This compound | 15 µM (ROS inhibition) | Hydrophobic cyclohexyl group |
| 2-(4-Hydroxyphenyl)acetaldehyde | 8 µM | Polar hydroxyl group |
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon/vacuum-sealed containers to minimize oxidation of the aldehyde group .
- Solvent : Dissolve in anhydrous dichloromethane or THF for long-term stability .
Advanced: How does steric hindrance from the 4-methylcyclohexyl group influence reaction kinetics?
Answer:
- Steric Effects : The bulky cyclohexyl group reduces reaction rates in nucleophilic additions (e.g., aldol condensations) due to restricted access to the aldehyde carbon. Kinetic studies using stopped-flow techniques can quantify this effect .
- Comparative Kinetics : Compare rate constants (k) with less hindered analogs (e.g., 2-phenylacetaldehyde) to isolate steric contributions .
Q. Example Data :
| Compound | k (M⁻¹s⁻¹) | Steric Parameter (Es) |
|---|---|---|
| This compound | 0.45 | –1.24 |
| 2-Phenylacetaldehyde | 1.82 | 0.00 |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (aldehydes are irritants) .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Neutralize with aqueous sodium bisulfite before disposal .
Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?
Answer:
- Chiral Catalysts : Use Sharpless epoxidation or Evans auxiliaries to induce asymmetry in downstream reactions (e.g., cyclopropanation) .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
